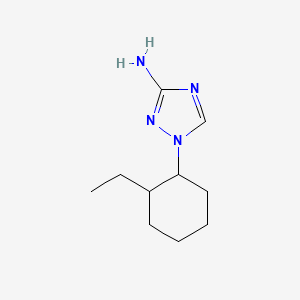

1-(2-Ethylcyclohexyl)-1H-1,2,4-triazol-3-amine

Description

1-(2-Ethylcyclohexyl)-1H-1,2,4-triazol-3-amine is a triazole derivative characterized by a 2-ethylcyclohexyl substituent attached to the 1-position of the triazole ring. The triazole core (1H-1,2,4-triazol-3-amine) is a nitrogen-rich heterocycle with applications spanning pharmaceuticals, agrochemicals, and energetic materials [1].

Properties

Molecular Formula |

C10H18N4 |

|---|---|

Molecular Weight |

194.28 g/mol |

IUPAC Name |

1-(2-ethylcyclohexyl)-1,2,4-triazol-3-amine |

InChI |

InChI=1S/C10H18N4/c1-2-8-5-3-4-6-9(8)14-7-12-10(11)13-14/h7-9H,2-6H2,1H3,(H2,11,13) |

InChI Key |

VAQCITIQRQHMGV-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCCCC1N2C=NC(=N2)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of 1-(2-Ethylcyclohexyl)-1H-1,2,4-triazol-3-amine typically proceeds via cyclization reactions involving hydrazine hydrate and appropriate carbonyl-containing compounds or their derivatives. The key steps include:

- Formation of hydrazine intermediates through reaction with formic acid esters or similar reagents.

- Cyclization under controlled temperature and pressure conditions to form the 1,2,4-triazole ring.

- Isolation and purification of the final product through crystallization and drying.

This approach leverages the nucleophilic nature of hydrazine to attack electrophilic carbon centers, facilitating ring closure to generate the triazole moiety.

Detailed Preparation Method from Hydrazine and Formic Acid Esters

A patented industrial synthesis method for 1H-1,2,4-triazoles, applicable to derivatives such as this compound, involves the following steps:

| Step | Procedure | Conditions | Outcome |

|---|---|---|---|

| 1 | Sequential addition of formic acid ester (e.g., methyl formate), hydrazine hydrate (85%), and ammonium salt (e.g., ammonium chloride) into a sealed autoclave with stirring | Gradual heating to 120–130 °C under pressure for 1–1.5 hours | Formation of a white milky emulsion containing the hydrazine intermediate and initial cyclization products |

| 2 | Transfer of the emulsion to a reflux vessel, addition of ethanol, and heating under reflux | Heating with stirring, followed by hot filtration | Obtaining a clear solution suitable for crystallization |

| 3 | Cooling of the filtrate to room temperature to induce crystallization | Cooling to ambient temperature | Precipitation of white crystalline 1H-1,2,4-triazole derivatives |

| 4 | Centrifugation and drying of crystals in a hot-air oven at ~83 °C | Drying under controlled heat | Pure 1H-1,2,4-triazole product |

This method achieves high yield (~90% hydrazine hydrate recovery) and is energy efficient due to the use of waste heat to remove by-products like methanol. The use of ammonium salts assists in the ammonolysis step, promoting formation of the triazole ring.

Alternative Synthetic Routes and Mechanistic Insights

One-pot and stepwise cascade syntheses: Some research describes one-pot methods involving amidines and trialkylamines in solvents like DMF or DMSO to synthesize 1,3-disubstituted 1,2,4-triazoles. These methods utilize nitrilimines and Vilsmeier reagents to facilitate ring formation under mild heating conditions, enabling gram-scale synthesis with good yields.

Electrochemical synthesis: A novel electrochemical approach has been reported to synthesize 1,2,4-triazoles from ammonium acetate, aryl hydrazines, alcohols, and paraformaldehyde, generating reactive iodide radicals in situ. This method avoids solid oxidants and metal catalysts, offering an environmentally friendly alternative.

Hydrazinolysis and cyclization: For related triazole derivatives, hydrazinolysis of heterocyclic precursors followed by S-alkylation and cyclization using triethylorthoformate and ethanoic anhydride has been used. Structural confirmation is achieved by LC-MS, NMR, and X-ray crystallography.

Reaction Conditions and Optimization Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Hydrazine hydrate concentration | ~85% | Ensures effective nucleophilicity |

| Reaction temperature (cyclization) | 120–130 °C | Controlled heating optimizes yield |

| Reaction time | 1–1.5 hours | Sufficient for complete conversion |

| Solvent for reflux | Ethanol (95%) | Facilitates recrystallization |

| Drying temperature | ~83 °C | Prevents decomposition during drying |

| Ammonium salts used | Ammonium chloride, ammonium sulfate, ammonium hydrogen carbonate | Promote ammonolysis and ring closure |

Summary Table of Key Preparation Methods

| Method | Starting Materials | Reaction Conditions | Advantages | Yield & Purity |

|---|---|---|---|---|

| Hydrazine + methyl formate + ammonium chloride (patent method) | Methyl formate, hydrazine hydrate, ammonium chloride | 120–130 °C, sealed autoclave, reflux in ethanol | High yield, energy efficient, scalable | ~90% hydrazine recovery, high purity crystals |

| One-pot amidine + trialkylamine | Amidines, trialkylamines, DMF/DMSO | Mild heating, no metal catalyst | Mild, gram-scale, environmentally friendly | Good yields reported |

| Electrochemical synthesis | NH4OAc, aryl hydrazines, alcohols, paraformaldehyde | Ambient temperature, electrochemical cell | Metal-free, green chemistry | Excellent to good yields |

| Hydrazinolysis + S-alkylation + cyclization | Heterocyclic thiazolo-triazole precursors | Ethanol solvent, triethylorthoformate, ethanoic anhydride | Structural diversity, confirmed by spectroscopy | Confirmed by LC-MS, NMR, X-ray |

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethylcyclohexyl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The triazole ring can participate in substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Electrophiles such as alkyl halides and nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Agricultural Chemistry

Herbicidal Activity

1-(2-Ethylcyclohexyl)-1H-1,2,4-triazol-3-amine has been studied for its potential as a herbicide. Triazole compounds are known for their ability to inhibit specific enzymes involved in plant growth, making them effective against various weed species. Research indicates that this compound can selectively target annual grasses and broadleaf weeds without affecting food crops due to its toxicity profile.

Case Study: Efficacy Against Weeds

In a controlled study, the application of this compound demonstrated significant reduction in weed biomass compared to untreated controls. The study measured the compound's impact on both monocot and dicot weed species over a growing season, providing evidence of its selective herbicidal properties.

Pharmaceutical Research

Antifungal Properties

Research has indicated that triazole derivatives exhibit antifungal activity by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. This compound has been evaluated in vitro for its effectiveness against various fungal pathogens.

Case Study: Antifungal Efficacy

A study assessed the antifungal activity of this compound against Candida species and Aspergillus species. Results showed that it inhibited fungal growth at concentrations lower than those required for traditional antifungal agents, suggesting its potential as a novel therapeutic agent.

Biochemical Research

Enzyme Inhibition Studies

The compound has been utilized in studies focusing on enzyme inhibition, particularly concerning histidine biosynthesis pathways. As a competitive inhibitor of imidazoleglycerol-phosphate dehydratase, it is valuable in genetic studies involving yeast models that require histidine for growth.

Case Study: Yeast Model Experiments

In experiments using yeast strains deficient in HIS3 gene expression, the application of this compound led to increased HIS3 expression levels necessary for survival in histidine-deficient media. This finding highlights its utility in genetic selection systems.

Mechanism of Action

The mechanism of action of 1-(2-Ethylcyclohexyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes critical structural and physicochemical properties of 1-(2-Ethylcyclohexyl)-1H-1,2,4-triazol-3-amine and its analogs:

| Compound Name | Molecular Formula | Molecular Weight | Substituent Position/Group | Key Applications | CAS RN | Reference ID |

|---|---|---|---|---|---|---|

| 1H-1,2,4-triazol-3-amine (Amitrole) | C₂H₄N₄ | 84.08 | None (parent compound) | Herbicide | 61-82-5 | [18] |

| 1-Ethyl-1H-1,2,4-triazol-3-amine | C₄H₈N₄ | 112.13 | Ethyl at 1-position | Intermediate in drug synthesis | 42786-04-9 | [17] |

| 1-(2-Ethylhexyl)-1H-1,2,4-triazol-3-amine | C₁₀H₂₀N₄ | 196.30 | 2-Ethylhexyl at 1-position | Industrial applications | 1112366-14-9 | [2] |

| 3-Cyclohexyl-1H-1,2,4-triazol-5-amine | C₈H₁₃N₅ | 179.22 | Cyclohexyl at 3-position | Not reported | 143832-52-4 | [14] |

| 4-(4-Methyl-4H-triazol-3-yl)cyclohexan-1-amine | C₉H₁₆N₄ | 180.25 | Methyl-triazole at cyclohexyl | Pharmaceutical intermediate | 1247669-77-7 | [19] |

Key Observations:

- Substituent Effects : The 2-ethylcyclohexyl group in the target compound increases steric bulk and lipophilicity compared to smaller substituents (e.g., ethyl or methyl). This may enhance binding affinity in biological targets or stability in energetic materials [14].

- Positional Isomerism : Analogous compounds with substituents at the 3- or 5-positions (e.g., 3-cyclohexyl derivative) exhibit distinct electronic and steric profiles, affecting reactivity and applications [14].

Biological Activity

1-(2-Ethylcyclohexyl)-1H-1,2,4-triazol-3-amine is a member of the triazole family, which has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may influence its interactions with various biological targets. Understanding its biological activity is crucial for evaluating its potential applications in medicinal chemistry and pharmacology.

The chemical properties of this compound are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C10H18N4 |

| Molecular Weight | 194.28 g/mol |

| Boiling Point | 362.9 ± 25.0 °C (Predicted) |

| Density | 1.27 ± 0.1 g/cm³ (Predicted) |

| pKa | 4.83 ± 0.19 (Predicted) |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The triazole ring structure is known to participate in hydrogen bonding and π-stacking interactions, which can modulate the activity of target proteins.

Target Interaction

Research indicates that triazole derivatives can selectively inhibit certain enzymes involved in metabolic pathways or act as ligands for specific receptors. The mechanism by which this compound exerts its effects may involve:

- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites or allosteric sites.

- Receptor Modulation : It may act as an antagonist or partial agonist at specific receptors, influencing signaling pathways related to neurotransmission and other physiological processes.

Antimicrobial Properties

Studies have shown that triazole compounds exhibit antimicrobial and antifungal properties. For example:

- In vitro Studies : Research has demonstrated that similar triazole derivatives possess significant antifungal activity against pathogens such as Candida species and Aspergillus species.

- Mechanism : The antifungal action is often attributed to the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.

Case Studies

Several studies have explored the biological efficacy of triazole derivatives similar to this compound:

- Study on Antifungal Activity :

- Research on Neuropharmacological Effects :

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with other triazole derivatives:

| Compound Name | Antimicrobial Activity | Receptor Affinity |

|---|---|---|

| This compound | Moderate | D3 receptor antagonist |

| 1-(4-Methylcyclohexyl)-1H-1,2,4-triazol-3-amine | High | D2 receptor partial agonist |

| 1-(4-Fluorophenyl)-1H-1,2,4-triazol-3-amine | Low | Non-selective |

Q & A

Basic Research Question

- In Vitro Assays : Use microdilution methods (CLSI M27/M38 guidelines) against Candida albicans and Aspergillus fumigatus. Prepare compound solutions in DMSO (≤1% v/v) and test concentrations from 0.5–128 µg/mL .

- Control Compounds : Include fluconazole or voriconazole as positive controls.

- Mechanistic Studies : Measure ergosterol biosynthesis inhibition via GC-MS or assess cell membrane permeability with propidium iodide staining .

What strategies resolve contradictions in reported bioactivity data for 1,2,4-triazole derivatives?

Advanced Research Question

Discrepancies may arise from:

- Experimental Variability : Standardize assay conditions (e.g., pH, incubation time) and use validated cell lines .

- Structural Confounders : Verify compound purity (>95% via HPLC) and confirm the absence of regioisomers (e.g., 1,3,4-triazole vs. 1,2,4-triazole) .

- Statistical Analysis : Apply multivariate regression to isolate structure-activity relationships (SAR) from noise .

How can the ligand properties of this compound be exploited in coordination chemistry?

Advanced Research Question

- Synthesis of Metal Complexes : React with transition metals (e.g., Cu(II), Zn(II)) in ethanol/water. The triazole’s N3 amine and N4 positions act as chelation sites .

- Characterization : Use UV-Vis spectroscopy to detect d-d transitions (e.g., Cu(II) complexes show λ~600–800 nm) and cyclic voltammetry to assess redox activity .

- Applications : Study catalytic activity in oxidation reactions or antimicrobial synergy with metal ions .

What chromatographic techniques are optimal for purifying this compound?

Basic Research Question

- Reverse-Phase HPLC : Use a C18 column with acetonitrile/water (70:30, 0.1% TFA) at 1 mL/min. Retention time ~8–10 min .

- Flash Chromatography : Employ silica gel and ethyl acetate/hexane (3:7) for preliminary purification .

- Troubleshooting : Adjust pH to 6–7 to minimize amine protonation and reduce tailing .

How can quantum chemical calculations guide the design of derivatives with enhanced bioactivity?

Advanced Research Question

- QSAR Modeling : Use descriptors like logP, HOMO/LUMO gaps, and Mulliken charges to predict bioactivity. For triazoles, lower LUMO energies correlate with antifungal potency .

- Docking Studies : Simulate binding to target enzymes (e.g., fungal CYP51) using AutoDock Vina. Optimize substituent hydrophobicity for active-site penetration .

- Synthetic Prioritization : Rank derivatives by computed binding scores to focus on high-priority candidates .

What experimental protocols assess the environmental toxicity of this compound?

Basic Research Question

- Acute Toxicity : Follow OECD 203 guidelines using Daphnia magna (48-hour LC) .

- Biodegradation : Monitor compound degradation in soil/water via LC-MS over 28 days. Triazoles often show persistence (t >60 days) .

- Waste Management : Neutralize acidic/byproduct waste with NaOH before disposal via certified agencies .

How can researchers investigate the stability of this compound under varying storage conditions?

Advanced Research Question

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Analyze degradation products via LC-MS .

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life. For similar triazoles, activation energy (E) ranges 80–100 kJ/mol .

- Stabilizers : Add antioxidants (e.g., BHT) or store in amber vials at 4°C to inhibit photolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.